

physical properties of 3-Acetyl biphenyl solid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Acetyl biphenyl

Cat. No.: B1295732

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **3-Acetyl biphenyl** Solid

Introduction

3-Acetyl biphenyl, also known by synonyms such as 1-([1,1'-Biphenyl]-3-yl)ethan-1-one and 3'-Phenylacetophenone, is an organic compound with the molecular formula C₁₄H₁₂O. It belongs to the class of biphenyl derivatives containing a ketone functional group. This guide provides a comprehensive overview of the core physical properties of **3-Acetyl biphenyl** in its solid state, tailored for researchers, scientists, and professionals in drug development. The document details quantitative physical data, outlines experimental protocols for their determination, and includes visual workflows for key analytical procedures.

Physicochemical Properties

The physical characteristics of **3-Acetyl biphenyl** are foundational to its application in chemical synthesis and material science. The compound typically appears as a white to light yellow powder or crystal. For optimal stability, it is recommended to be stored under refrigerated conditions (0-10°C).

Quantitative Data Summary

The key physical properties of **3-Acetyl biphenyl** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C14H12O	[1] [2]
Molecular Weight	196.25 g/mol (or 196.24 g/mol)	[1] [2] [3]
Physical State	Solid (at 20°C)	[3]
Appearance	White to Light yellow powder/crystal	
Melting Point	36 - 38 °C	[1]
Boiling Point	137-138°C at 1 Torr	[1]
Flash Point	152 °C	
CAS Number	3112-01-4	[1] [2]

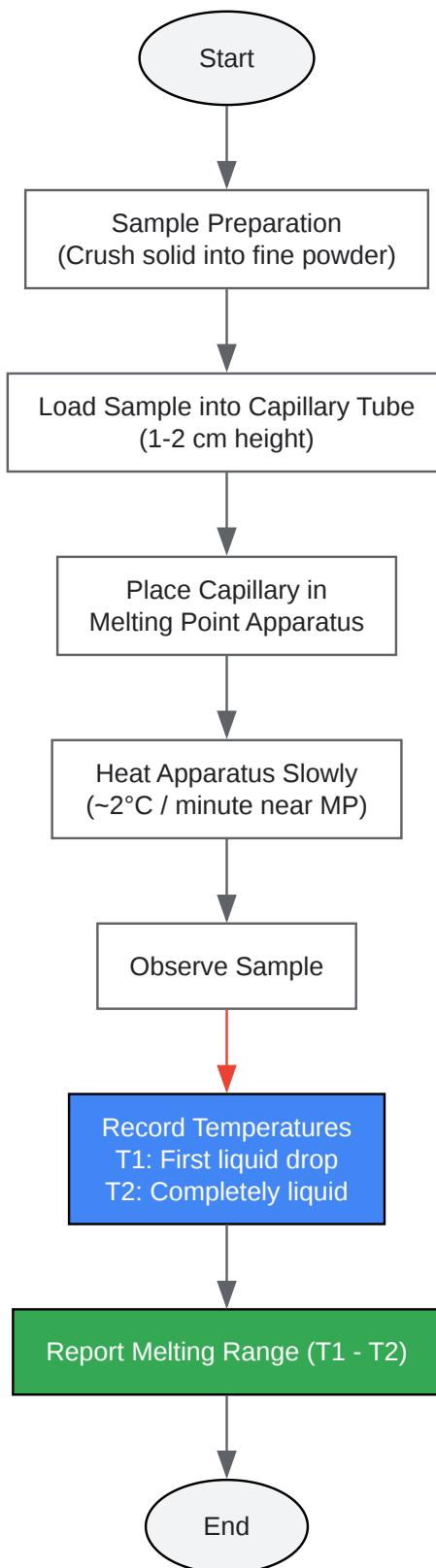
Experimental Protocols

Detailed methodologies for determining the principal physical properties of solid **3-Acetyl biphenyl** are provided below. These protocols are generalized from standard organic chemistry laboratory techniques.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities tend to lower and broaden the melting range.[\[4\]](#)

Principle: A small, finely powdered sample of the solid is heated slowly in a capillary tube. The temperatures at which melting begins and is complete are recorded as the melting range.


Apparatus:

- Melting point apparatus (e.g., Mel-Temp or DigiMelt) or Thiele tube setup[\[4\]](#)
- Capillary tubes (sealed at one end)[\[5\]](#)[\[6\]](#)

- Thermometer
- Mortar and pestle (optional, for grinding crystals)[4]
- Spatula

Procedure:

- Sample Preparation: Place a small amount of **3-Acetylbpiphenyl** onto a clean, dry surface. If the sample consists of large crystals, gently crush it into a fine powder.[4][6]
- Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to compact the powder at the bottom.[4] The packed sample height should be approximately 1-2 cm.[5]
- Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[4]
- Heating:
 - For an unknown compound, a rapid heating rate (10-20°C per minute) can be used to determine an approximate melting range.[4]
 - For a precise measurement, start heating at a slow, controlled rate (approx. 2°C per minute) when the temperature is about 5-10°C below the expected melting point.[4]
- Observation and Recording:
 - Record the temperature (T1) at which the first drop of liquid appears.
 - Record the temperature (T2) at which the entire solid sample has completely melted into a clear liquid.[7]
 - The melting point is reported as the range T1 - T2.[7]
- Consistency: For accuracy, perform at least two careful determinations until consistent values are obtained.

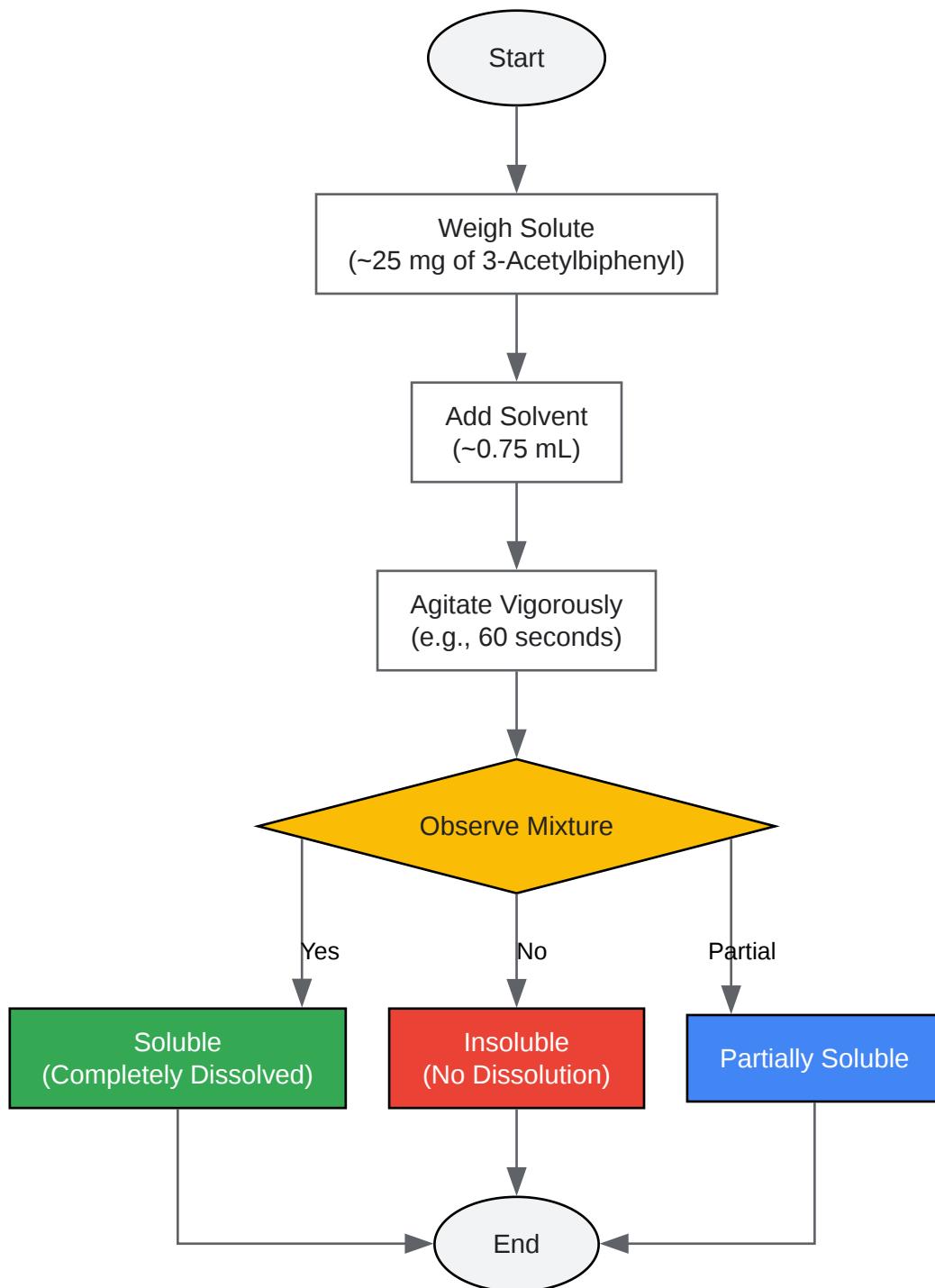
[Click to download full resolution via product page](#)

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Determination

Solubility provides insight into the intermolecular forces of a compound and is crucial for designing protocols for crystallization, extraction, and chromatography.^[8] The general principle "like dissolves like" is a useful guideline, where polar solutes dissolve in polar solvents and nonpolar solutes dissolve in nonpolar solvents.^[8]

Principle: A small, pre-weighed amount of the solute (**3-Acetylbpiphenyl**) is mixed with a measured volume of a solvent. The mixture is agitated, and the degree of dissolution is observed. This can be done qualitatively or semi-quantitatively.


Apparatus:

- Test tubes or small vials
- Spatula
- Graduated cylinder or pipette
- Vortex mixer or stirring rod
- Analytical balance

Procedure (Qualitative):

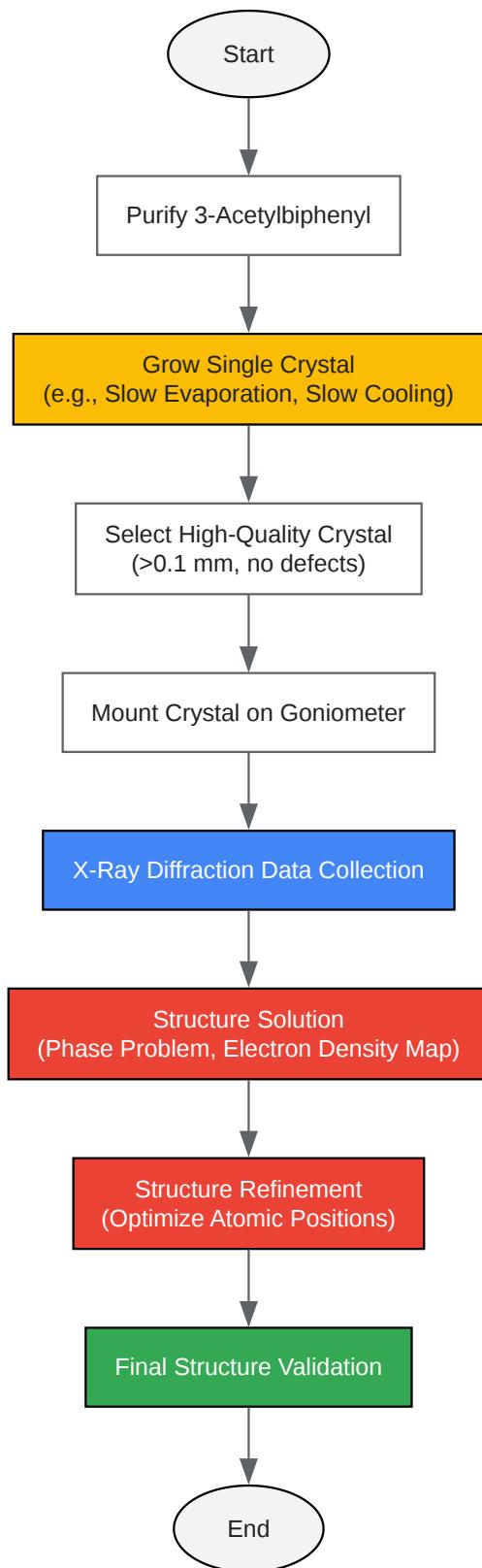
- Solvent Addition: Place approximately 25 mg of **3-Acetylbpiphenyl** into a small test tube.^[9]
- Sample Addition: Add 0.75 mL of the chosen solvent (e.g., water, hexane, ethanol, chloroform) to the test tube in portions.^[9]
- Agitation: After each addition, shake the test tube vigorously for at least 60 seconds.^[8]
- Observation: Observe the mixture.
 - Soluble: The solid dissolves completely.^[8]
 - Partially Soluble: Some, but not all, of the solid dissolves.
 - Insoluble: The solid does not appear to dissolve.^[8]

- Systematic Testing: This process should be repeated with a range of solvents of varying polarities to create a solubility profile. A common testing sequence involves water, diethyl ether, 5% NaOH, 5% HCl, and concentrated sulfuric acid to classify the compound based on its functional groups and acid-base properties.[9][10]

[Click to download full resolution via product page](#)

Caption: A systematic workflow for the qualitative solubility testing of a solid.

Crystal Structure Determination (X-ray Crystallography)


X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid.[\[11\]](#) It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Principle: A single crystal is irradiated with a monochromatic beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, the electron density map and, consequently, the arrangement of atoms in the crystal can be determined.[\[11\]](#)

Procedure (High-Level Overview):

- **Crystal Growth (Crucial Step):**
 - The first and often most challenging step is to grow a high-quality single crystal, typically larger than 0.1 mm in all dimensions, free from significant defects.[\[11\]](#)
 - Common methods for organic compounds include:
 - **Slow Evaporation:** A saturated or nearly saturated solution of **3-Acetyl biphenyl** is prepared in a suitable solvent. The solvent is allowed to evaporate slowly and undisturbed over time, leading to crystal formation.[\[12\]](#)[\[13\]](#)
 - **Slow Cooling:** A saturated solution is prepared at an elevated temperature and then cooled down very slowly. As the temperature decreases, the solubility drops, inducing crystallization.[\[12\]](#)[\[14\]](#)
 - **Vapor Diffusion:** A solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.
 - **Data Collection:**
 - A suitable crystal is selected and mounted on a goniometer in an X-ray diffractometer.[\[14\]](#)

- The crystal is placed in an intense, monochromatic X-ray beam and rotated, while the instrument records the positions and intensities of the diffracted X-rays.[11]
- Structure Solution and Refinement:
 - The collected diffraction data is processed to solve the "phase problem" and generate an initial electron density map.[11]
 - Computational methods are used to fit atoms into the electron density, yielding a preliminary molecular structure.
 - This initial model is then refined against the experimental data to optimize atomic positions, bond lengths, and other parameters, resulting in a final, accurate crystal structure.[11]

[Click to download full resolution via product page](#)

Caption: A generalized workflow for crystal structure determination via X-ray crystallography.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. 3-Acetyl biphenyl AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Acetyl biphenyl AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. byjus.com [byjus.com]
- 6. medpharma12.com [medpharma12.com]
- 7. pennwest.edu [pennwest.edu]
- 8. chem.ws [chem.ws]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. How To [chem.rochester.edu]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [physical properties of 3-Acetyl biphenyl solid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295732#physical-properties-of-3-acetyl-biphenyl-solid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com